

# A Technical Guide to the Biological Activities of *Polygala sibirica* Extracts

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## Compound of Interest

Compound Name: *Sibiricose A4*

Cat. No.: B12438851

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Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: *Polygala sibirica* L., a perennial plant from the Polygalaceae family, has been a staple in traditional medicine, particularly in Asia, for treating a variety of ailments including insomnia, cognitive decline, and respiratory conditions.[1][2][3] The root of the plant, often used interchangeably with *Polygala tenuifolia* under the name "Polygalae Radix," is rich in a diverse array of phytochemicals.[2][4] These include triterpene saponins, xanthones, oligosaccharide esters, flavonoids, and polysaccharides. Modern pharmacological research has begun to validate its traditional uses, revealing a broad spectrum of biological activities. Extracts from *P. sibirica* have demonstrated significant neuroprotective, anti-inflammatory, antioxidant, and antitumor effects, among others. This technical guide provides an in-depth overview of the scientifically validated biological activities of *P. sibirica* extracts, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular pathways.

## Anti-inflammatory and Antioxidant Activity

Extracts from *Polygala sibirica* have shown potent anti-inflammatory and antioxidant properties. These activities are largely attributed to their high content of polyphenols and flavonoids, which can modulate key inflammatory pathways and neutralize oxidative stress.

## Quantitative Data

The following table summarizes the quantitative results from studies on the anti-inflammatory and antioxidant effects of an ethanol extract of *Polygala sibirica* L. var *megalopha* Fr. (EEP).

| Activity Assessed          | Bio-marker / Assay           | Concentration                         | Result                              | Reference |
|----------------------------|------------------------------|---------------------------------------|-------------------------------------|-----------|
| Phytochemical Content      | Total Polyphenols            | -                                     | 23.50 ± 2.16 mg GAE/100 g           |           |
| Total Flavonoids           | -                            | 43.78 ± 3.81 mg RE/100 g              |                                     |           |
| Anti-inflammatory          | Nitric Oxide (NO) Production | 100 & 150 µg/mL                       | Notable decrease (P<0.01 or P<0.05) |           |
| Prostaglandin E2 (PGE2)    | 100 & 150 µg/mL              | Notable decrease (P<0.01 or P<0.05)   |                                     |           |
| TNF-α mRNA Expression      | 150 µg/mL                    | Decreased (P<0.01 or P<0.05)          |                                     |           |
| IL-1β mRNA Expression      | 150 µg/mL                    | Decreased (P<0.01 or P<0.05)          |                                     |           |
| IL-6 mRNA Expression       | 150 µg/mL                    | Decreased (P<0.01 or P<0.05)          |                                     |           |
| Antioxidant                | Intracellular ROS Production | 100 & 150 µg/mL                       | Decreased (P<0.01 or P<0.05)        |           |
| Superoxide Dismutase (SOD) | 100 & 150 µg/mL              | Increased activity (P<0.01 or P<0.05) |                                     |           |
| Catalase (CAT) Activity    | 100 & 150 µg/mL              | Increased activity (P<0.01 or P<0.05) |                                     |           |

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|            |   |   |
|------------|---|---|
| Radical    | - | DPPH, OH, O <sub>2</sub> <sup>-</sup> , |
| Scavenging |   | Nitrite                                 |

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## Experimental Protocols

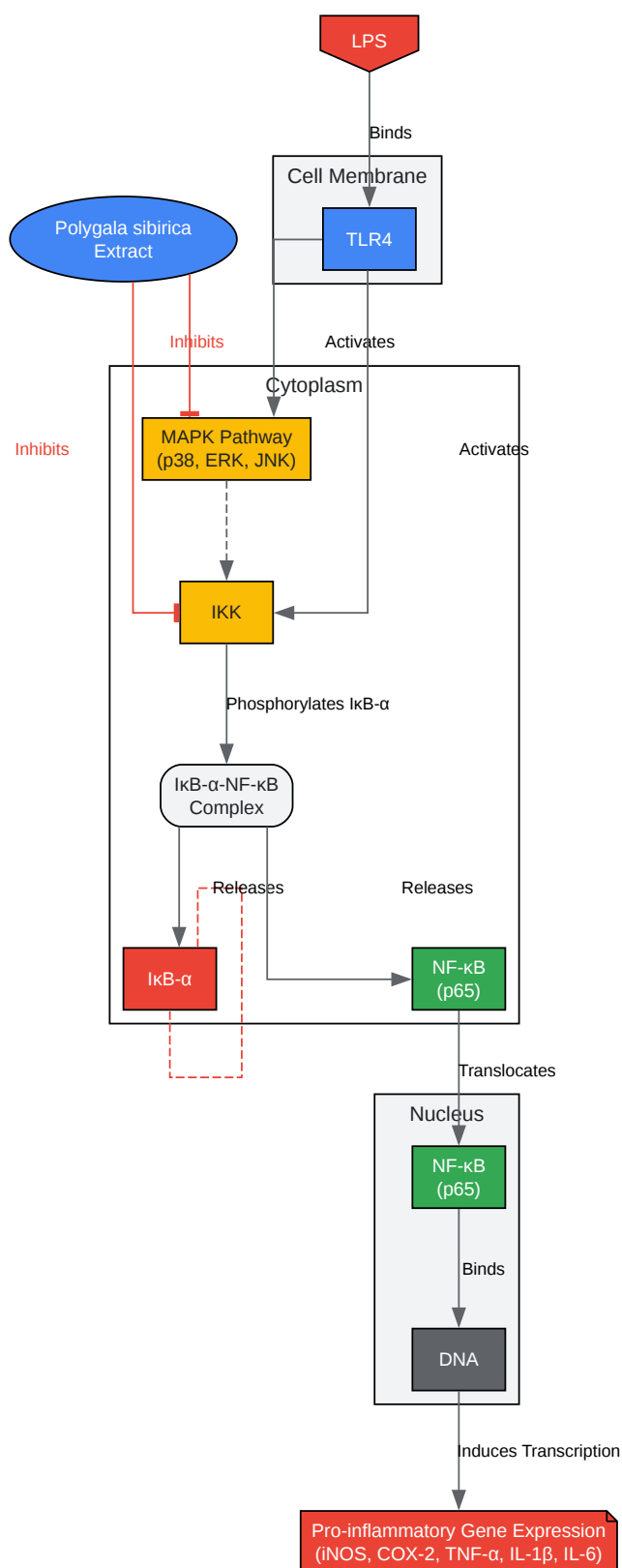
This protocol details the methodology used to assess the anti-inflammatory effects of *P. sibirica* extracts on RAW264.7 mouse macrophages.

- **Cell Culture:** Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO<sub>2</sub> atmosphere.
- **Treatment:** Seed cells in appropriate plates. Pre-treat the cells with varying concentrations of the *P. sibirica* extract (e.g., 0-200 µg/mL) for 2 hours.
- **Stimulation:** Induce an inflammatory response by adding 1 µg/mL of lipopolysaccharide (LPS) to the media and incubate for 24 hours.
- **Nitric Oxide (NO) Measurement:** Collect the cell supernatant. Determine NO concentration by mixing the supernatant with Griess reagent and measuring the absorbance at 540 nm.
- **Cytokine and PGE2 Measurement:** Quantify the levels of PGE2, TNF-α, IL-1β, and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
- **Gene Expression Analysis (RT-PCR):** Isolate total RNA from the cells. Synthesize cDNA and perform quantitative real-time PCR (RT-PCR) to determine the mRNA expression levels of iNOS, COX-2, TNF-α, IL-1β, and IL-6.
- **Protein Expression Analysis (Western Blot):** Lyse the cells to extract total protein. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against iNOS, COX-2, and phosphorylated forms of p38, ERK, JNK, and IκB-α. Visualize bands using a chemiluminescence detection system.
- **NF-κB Translocation (Immunofluorescence):** Fix and permeabilize cells grown on coverslips. Incubate with an antibody against the NF-κB p65 subunit, followed by a fluorescently labeled

secondary antibody. Visualize the cellular localization of p65 using a fluorescence microscope.

## Visualization: Anti-inflammatory Signaling Pathway

The diagram below illustrates the proposed mechanism by which *P. sibirica* extract inhibits the LPS-induced inflammatory response in macrophages. The extract blocks the phosphorylation of MAPK proteins (ERK, JNK, p38), which in turn prevents the degradation of I $\kappa$ B- $\alpha$  and subsequent nuclear translocation of the NF- $\kappa$ B p65 subunit.



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Caption: MAPK/NF-κB signaling pathway inhibition by P. sibirica extract.

## Neuroprotective Activity

Polygalae Radix, which includes *P. sibirica*, is renowned for its application in neurological health, including improving cognitive function and providing antidepressant effects. Research indicates that its extracts can protect neurons from various insults, such as those induced by  $\beta$ -amyloid ( $A\beta$ ), glutamate, and oxidative stress.

## Quantitative Data

The following table summarizes quantitative data on the neuroprotective effects of compounds and extracts related to Polygala. Note that some data pertains to senegenin, a key saponin found in the plant, rather than a crude extract.

| Activity Assessed               | Model System                    | Treatment        | Concentration  | Result   | Reference |
|---------------------------------|---------------------------------|------------------|--|--|-----------|
| Cytoprotection                  | A $\beta$ -induced cytotoxicity | Senegenin        | 20 $\mu$ g/mL  | 23% increase in cell viability (P<0.001)                 |           |
| A $\beta$ -induced cytotoxicity | Senegenin                       | 40 $\mu$ g/mL    | 34% increase in cell viability (P<0.001)                 |  |           |
| Neurite Outgrowth               | PC12 cells                      | Senegenin        | 1 $\mu$ g/mL   | Significant increase in neurite number & length (P<0.01) |           |
| PC12 cells                      | Senegenin                       | 5 $\mu$ g/mL     | Significant increase in neurite number & length (P<0.05) |  |           |
| Anti-ischemic                   | Ischemia in PC12 cells          | Tenuifolin       | -  | Showed anti-ischemic effect                              |           |
| Neuroprotection                 | Glutamate/A $\beta$ toxicity    | PSM-04 (extract) | -  | Significant neuroprotection                              |           |

## Experimental Protocol

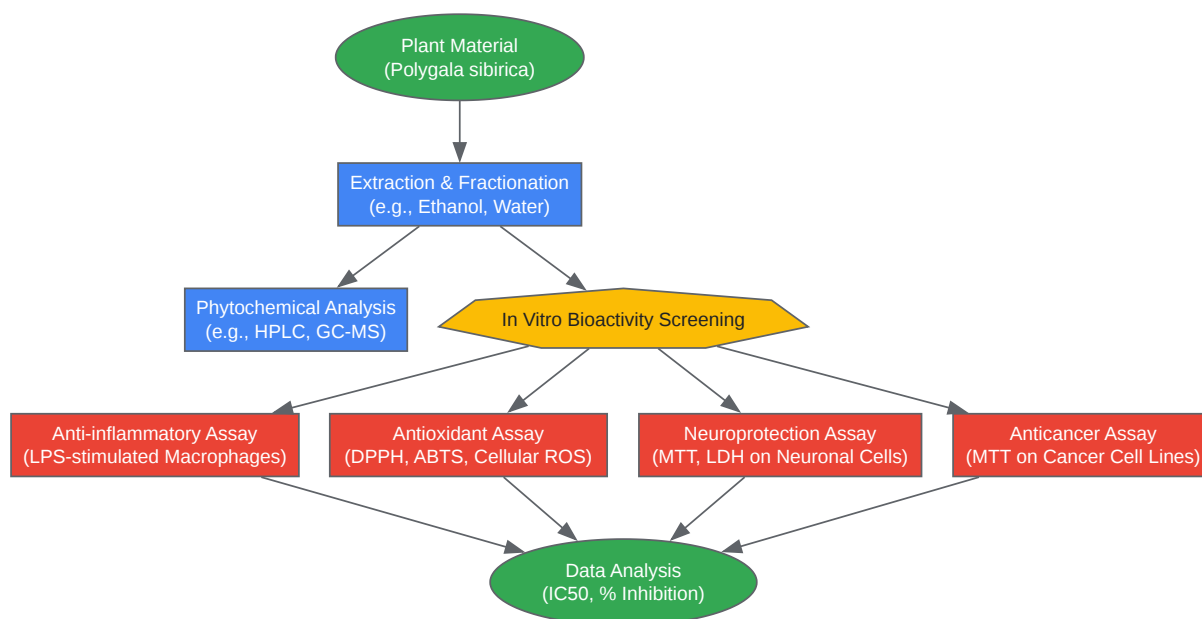
This protocol describes a general method to evaluate the cytoprotective effect of *P. sibirica* extracts against neurotoxicity induced by an oxidizing agent like H<sub>2</sub>O<sub>2</sub> in a neuronal cell line (e.g., SH-SY5Y or PC12).

- Cell Culture: Culture neuronal cells in 96-well plates in the appropriate medium until they reach ~80% confluency.
- Pre-treatment: Treat the cells with various concentrations of *P. sibirica* extract for a specified period (e.g., 2-24 hours). Include a vehicle control group.
- Induction of Injury: Expose the cells to a neurotoxic concentration of an injurious agent (e.g., H<sub>2</sub>O<sub>2</sub>, glutamate, or A $\beta$  oligomers) for an appropriate duration (e.g., 4-24 hours). A control group should receive no injurious agent.
- MTT Assay:
  - Remove the treatment medium from the wells.
  - Add 100  $\mu$ L of fresh medium and 10  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well.
  - Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
  - Carefully remove the MTT-containing medium.
  - Add 100  $\mu$ L of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.
  - Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
- Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
- Calculation: Calculate cell viability as a percentage relative to the untreated control cells.

## Visualization: Experimental Workflow for Bioactivity Screening

This diagram outlines a typical workflow for investigating the biological activities of a plant extract, from preparation to specific in vitro assays.





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Caption: General experimental workflow for screening *P. sibirica* extracts.

## Antimicrobial and Antitumor Activity

While less extensively studied than its neuroprotective and anti-inflammatory effects, *P. sibirica* also exhibits antimicrobial and antitumor potential.

### Quantitative Data

The following table presents data on the antimicrobial and anticancer activities. The antimicrobial data is for an isolated compound, highlighting an area for future research on crude extracts. Anticancer data is from a study on the broader *Polygala* genus, showing the potential of these plants.

| Activity Assessed   | Target                    | Treatment                           | Concentration                | Result                       | Reference |
|---------------------|---------------------------|-------------------------------------|------------------------------|------------------------------|-----------|
| Antimicrobial       | Staphylococcus aureus     | 1,7-dihydroxy-5,6-dimethoxyxanthone | 217 µM/L                     | MIC                          |           |
| Anticancer          | HL-60 (Leukemia)          | P. molluginifolia extract           | 50 µg/mL                     | 83% proliferation inhibition |           |
| Jurkat (Leukemia)   | P. molluginifolia extract | 50 µg/mL                            | 78% proliferation inhibition |                              |           |
| MDA-MB-231 (Breast) | P. molluginifolia extract | 50 µg/mL                            | 75% proliferation inhibition |                              |           |
| MCF-7 (Breast)      | P. molluginifolia extract | 50 µg/mL                            | 70% proliferation inhibition |                              |           |
| HCT-116 (Colon)     | P. molluginifolia extract | 50 µg/mL                            | 64% proliferation inhibition |                              |           |

## Experimental Protocol

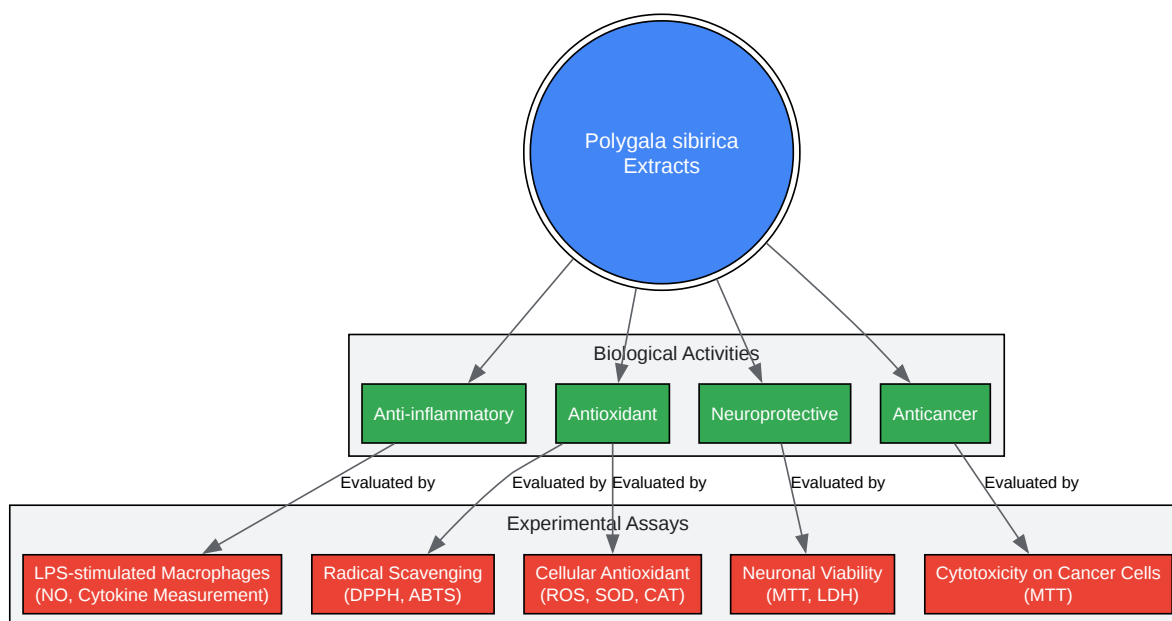
This protocol outlines the MTT assay for evaluating the cytotoxic effects of *P. sibirica* extracts on various cancer cell lines.

- Cell Culture: Seed cancer cells (e.g., HL-60, MCF-7, A549) and a non-tumor control cell line (e.g., Vero, HaCaT) into 96-well plates at an appropriate density. Allow cells to adhere overnight.

- Treatment: Expose the cells to a range of concentrations of the *P. sibirica* extract for a defined period (e.g., 24, 48, or 72 hours). Use a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., etoposide, cisplatin).
- MTT Assay & Data Acquisition: Follow steps 4 and 5 as described in Protocol 2.
- Data Analysis:
  - Calculate the percentage of proliferation inhibition for each concentration relative to the vehicle control.
  - Plot the percentage of cell viability against the extract concentration and determine the  $IC_{50}$  value (the concentration that inhibits 50% of cell growth).

## Visualization: Relationship of Activities and Assays

This diagram illustrates the main biological activities of *Polygala sibirica* extracts and the corresponding assays used for their evaluation.



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Caption: Core biological activities of *P. sibirica* and their assays.

#### Conclusion:

*Polygala sibirica* is a pharmacologically significant plant with a diverse profile of biological activities. The available scientific evidence, particularly from in vitro models, strongly supports its traditional use and highlights its potential as a source for novel therapeutic agents. The extracts demonstrate robust anti-inflammatory effects by modulating the MAPK/NF- $\kappa$ B pathway, significant antioxidant capacity through radical scavenging and enhancement of endogenous enzyme activity, and promising neuroprotective effects against common cytotoxic insults. While further research is needed, especially in the areas of anticancer and antimicrobial activities and

through in vivo validation, *P. sibirica* represents a valuable subject for continued investigation in drug discovery and development.

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